7-Methylquinoline-6-carboxylic acid
Description
Overview of the Quinoline (B57606) Heterocyclic System in Chemical Research
Quinoline, with the chemical formula C₉H₇N, is an aromatic heterocyclic compound that has captivated the attention of chemists for over a century. numberanalytics.com Its structure, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, imparts a unique combination of reactivity and stability. numberanalytics.comresearchgate.net The presence of the nitrogen atom in the pyridine ring makes quinoline a weak tertiary base and influences its electronic properties, rendering it susceptible to both electrophilic and nucleophilic substitution reactions. nih.govorientjchem.org This versatility has established quinoline and its derivatives as fundamental components in numerous areas of chemical science, from medicinal chemistry to materials science. numberanalytics.comnih.gov
Significance of Substituted Quinoline Carboxylic Acids as Synthetic Intermediates and Scaffolds in Organic Chemistry
Among the diverse range of quinoline derivatives, substituted quinoline carboxylic acids have emerged as particularly valuable synthetic intermediates and scaffolds. nih.govresearchgate.net The presence of both the quinoline core and a carboxylic acid functional group provides two distinct points for chemical modification, allowing for the construction of complex molecular architectures. researchgate.netresearchgate.net Quinoline-4-carboxylic acids, for instance, are known to possess a variety of biological activities and can be transformed into other bioactive compounds. nih.govacs.org Similarly, quinoline-3-carboxylic acids and their derivatives have been explored for their potential antimicrobial and other pharmacological properties. researchgate.netnih.gov The strategic placement of substituents on the quinoline ring, in conjunction with the carboxylic acid moiety, allows for the fine-tuning of a molecule's physical, chemical, and biological properties.
Research Trajectory and Scope of 7-Methylquinoline-6-carboxylic Acid within the Broader Quinoline Landscape
Within the extensive family of substituted quinoline carboxylic acids, this compound represents a specific and important member. Its structure features a methyl group at the 7-position and a carboxylic acid at the 6-position of the quinoline ring. This particular arrangement of substituents influences the molecule's reactivity and potential applications. Research into this compound and its analogs is often driven by the quest for new synthetic methodologies and the development of novel compounds with potential utility in various fields of chemical and biological research. The study of this compound contributes to the broader understanding of structure-activity relationships within the quinoline class of molecules.
Chemical and Physical Properties of this compound
The fundamental properties of this compound are crucial for its application in synthesis and research. Below is a table summarizing its key characteristics.
| Property | Value |
| Molecular Formula | C₁₁H₉NO₂ |
| Molecular Weight | 187.19 g/mol nih.gov |
| IUPAC Name | This compound |
| CAS Number | Not explicitly found for this compound, but related compounds have CAS numbers. For example, 2-Methylquinoline-6-carboxylic acid is 635-80-3. nih.gov |
| Appearance | Likely a solid at room temperature, as is common for carboxylic acids. |
| Solubility | Expected to have limited solubility in water and better solubility in organic solvents. |
Synthesis and Reactivity
Synthetic Methodologies
The synthesis of substituted quinolines, including carboxylic acid derivatives, can be achieved through various established methods. One of the most classic and versatile methods is the Doebner-von Miller reaction , which involves the reaction of an α,β-unsaturated aldehyde or ketone with an aniline (B41778) in the presence of an acid catalyst. nih.gov Another significant method is the Pfitzinger reaction , where isatin (B1672199) reacts with a carbonyl compound to yield a quinoline-4-carboxylic acid. nih.govui.ac.id
Reactivity and Role in Synthesis of Other Molecules
The reactivity of this compound is dictated by its two primary functional groups: the quinoline ring and the carboxylic acid.
Reactions of the Carboxylic Acid Group: The carboxylic acid moiety can undergo a variety of standard transformations, including:
Esterification: Reaction with an alcohol in the presence of an acid catalyst to form the corresponding ester, such as methyl 7-methylquinoline-6-carboxylate.
Amidation: Reaction with an amine to form an amide.
Reduction: Reduction to the corresponding primary alcohol, (7-methylquinolin-6-yl)methanol.
Conversion to Acid Chloride: Reaction with a chlorinating agent like thionyl chloride (SOCl₂) to produce 7-methylquinoline-6-carbonyl chloride, a more reactive intermediate for further functionalization.
Reactions of the Quinoline Ring: The quinoline ring itself can participate in electrophilic aromatic substitution reactions. The position of substitution will be directed by the existing methyl and carboxylic acid groups.
Due to these reactive sites, this compound serves as a valuable building block for the synthesis of more complex molecules. For instance, the carboxylic acid handle allows for its incorporation into larger structures through amide or ester linkages.
Applications in Scientific Research
Building Block in Organic Synthesis
The primary application of this compound in scientific research is as a versatile building block in organic synthesis. researchgate.net Its bifunctional nature allows chemists to construct a wide array of more complex molecules. The quinoline core provides a rigid, aromatic scaffold, while the carboxylic acid provides a reactive handle for derivatization. This makes it a valuable starting material for creating libraries of compounds for screening in various assays.
Scaffold for Biologically Active Derivatives
The quinoline nucleus is a well-established pharmacophore, meaning it is a core structural feature found in many biologically active compounds and approved drugs. nih.govorientjchem.orgjddtonline.info Quinoline derivatives have shown a broad spectrum of activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govresearchgate.net Consequently, this compound is an attractive scaffold for the development of new derivatives with potential therapeutic applications. By modifying the carboxylic acid group or by introducing other substituents onto the quinoline ring, medicinal chemists can explore the structure-activity relationships and potentially discover new lead compounds for drug development. researchgate.net
Derivatives of this compound and Their Applications
The derivatization of this compound can lead to a variety of compounds with different properties and potential uses.
| Derivative | Potential Application |
| Methyl 7-methylquinoline-6-carboxylate | Intermediate for further synthesis, potential biological screening candidate. |
| 7-Methylquinoline-6-carboxamide | Potential biological activity, building block for larger molecules. |
| (7-Methylquinolin-6-yl)methanol | Building block, potential ligand for metal complexes. |
| 7-Methylquinoline-6-carbonyl chloride | Reactive intermediate for acylation reactions. |
Structure
3D Structure
Properties
Molecular Formula |
C11H9NO2 |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
7-methylquinoline-6-carboxylic acid |
InChI |
InChI=1S/C11H9NO2/c1-7-5-10-8(3-2-4-12-10)6-9(7)11(13)14/h2-6H,1H3,(H,13,14) |
InChI Key |
APQAKKWYIPRMBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC=N2)C=C1C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 7 Methylquinoline 6 Carboxylic Acid and Analogues
Retrosynthetic Analysis of 7-Methylquinoline-6-carboxylic Acid
Retrosynthetic analysis is a technique used to plan an organic synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.comactascientific.com For this compound, the analysis can proceed through several logical disconnections.
A primary disconnection involves functional group interconversion (FGI), where the carboxylic acid group is traced back to a more synthetically pliable precursor, such as a methyl group or a nitrile. The most fundamental disconnection, however, breaks the bonds that form the quinoline (B57606) core itself. This typically involves cleaving the molecule into an aniline-based component and a three-carbon chain component, which is characteristic of many classical quinoline syntheses.
For the target molecule, this leads to a key precursor: 4-amino-3-methylbenzoic acid . This aniline (B41778) derivative already contains the required methyl and carboxylic acid groups in the correct relative positions on the benzene (B151609) ring. The challenge then becomes constructing the pyridine (B92270) ring onto this benzene nucleus. The second component required would be a three-carbon unit, such as glycerol (B35011), acrolein, or pyruvic acid, depending on the chosen synthetic protocol.
Classical Quinoline Synthesis Protocols: Adaptations and Regioselectivity Considerations
Several named reactions are foundational to quinoline synthesis, each with distinct mechanisms and reactant requirements. tandfonline.comnih.gov Their applicability to synthesizing methylquinoline carboxylic acids depends on their inherent regioselectivity—the ability to control the position of substituents on the final quinoline ring.
The Doebner-von Miller reaction is a versatile method for synthesizing quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound. wikipedia.org This reaction is often considered a variation of the Skraup synthesis. For the synthesis of quinoline carboxylic acids, a variation known as the Doebner reaction (distinct from the Doebner-von Miller reaction) is particularly relevant; it involves the reaction of an aniline, an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids. sci-hub.senih.gov
The regioselectivity is determined by the substitution pattern of the starting aniline. For instance, reacting a meta-substituted aniline generally produces a mixture of 5- and 7-substituted quinolines. Therefore, to favor the formation of a 7-methyl derivative, one would need to carefully select the aniline and reaction conditions. Studies have shown that for anilines with electron-donating groups, ring closure tends to occur at the position with less steric hindrance. sci-hub.se
The Pfitzinger reaction provides a direct route to quinoline-4-carboxylic acids. wikipedia.orgpharmaguideline.com The process involves the condensation of isatin (B1672199) (or its derivatives) with a carbonyl compound in the presence of a base. researchgate.net The reaction begins with the base-catalyzed hydrolysis of isatin to form an intermediate keto-acid, which then reacts with the carbonyl compound to form the quinoline ring. wikipedia.org
The substituents on the final quinoline ring are determined by the choice of isatin derivative and the carbonyl compound. For example, using a substituted isatin allows for the introduction of groups onto the benzene portion of the quinoline, while the choice of ketone or aldehyde determines the substituents at the 2- and 3-positions. This method is particularly powerful for generating derivatives with a carboxylic acid at the 4-position. researchgate.netui.ac.id
The Skraup synthesis is one of the oldest and most direct methods for preparing quinolines. organicreactions.orgresearchgate.net It involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene (B124822) corresponding to the aniline used). pharmaguideline.com The glycerol is first dehydrated by the sulfuric acid to form acrolein, which then undergoes a 1,4-addition with the aniline. Subsequent cyclization and oxidation yield the quinoline. youtube.com
The regioselectivity of the Skraup synthesis is highly dependent on the starting aniline. For a meta-substituted aniline, such as m-toluidine (B57737), the electrophilic cyclization can occur at either of the two ortho positions relative to the amino group. This typically results in a mixture of 5- and 7-substituted quinoline products. The ratio of these isomers can be influenced by reaction conditions, but separation is often required. To synthesize a 7-methylquinoline (B44030), 3-methylaniline (m-toluidine) would be the appropriate starting material, leading to a mixture of 5-methylquinoline (B1294701) and the desired 7-methylquinoline.
The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters. wikipedia.org Depending on the reaction temperature, this can yield either 4-quinolones (at lower temperatures via an intermediate β-aminoacrylate) or 2-quinolones (at higher temperatures). wikipedia.orgjptcp.com While this method is excellent for producing hydroxyquinolines (quinolones), its direct application to the synthesis of quinoline carboxylic acids is not straightforward unless the starting β-ketoester contains an additional ester group that can be later hydrolyzed. The reaction's utility lies in creating the quinolone core, which can then be further functionalized. nih.gov
The Combes synthesis utilizes the reaction of an aniline with a 1,3-dicarbonyl compound under acidic conditions. pharmaguideline.com The initial product is a β-amino enone, which is then cyclized with heat to form the quinoline. The regioselectivity is again governed by the substitution on the aniline. Like the Conrad-Limpach synthesis, its direct applicability to forming a carboxylic acid on the benzene ring is limited; this functionality must typically be present on the aniline precursor.
Targeted Synthetic Routes to this compound
While classical methods provide a general framework, targeted syntheses are often multi-step processes designed to achieve a specific substitution pattern unambiguously. A plausible and effective route to this compound involves the oxidation of a precursor molecule where the desired carbon framework is already established.
One such strategy begins with the synthesis of 6,7-dimethylquinoline (B181126) . This can be achieved via a Skraup reaction using 3,4-dimethylaniline (B50824) as the starting material. In this case, because the two positions ortho to the amino group are not equivalent, cyclization preferentially occurs at the less sterically hindered position (C6 of the aniline), leading primarily to 6,7-dimethylquinoline.
With 6,7-dimethylquinoline in hand, the next step is the selective oxidation of the methyl group at the 6-position to a carboxylic acid. This transformation can be challenging due to the presence of the second methyl group at the 7-position. However, conditions can be optimized to favor the oxidation of the C6-methyl group. This approach circumvents the regioselectivity issues inherent in using a pre-functionalized aniline in a one-pot cyclization reaction.
The table below summarizes a comparison of the discussed classical methods for their potential in synthesizing the target compound.
| Synthesis Method | Starting Materials for 7-Methyl-6-COOH Quinoline | Key Features & Regioselectivity Notes |
| Doebner Reaction | 4-Amino-3-methylbenzoic acid + Aldehyde + Pyruvic acid | Directly yields a quinoline-4-carboxylic acid. Regiochemistry on the benzene ring is fixed by the starting aniline. |
| Pfitzinger Reaction | 5-Methylisatin + Pyruvic acid derivative | Builds the pyridine ring onto a pre-functionalized benzene core (from isatin). Yields a quinoline-4-carboxylic acid. |
| Skraup Synthesis | 4-Amino-3-methylbenzoic acid + Glycerol + H₂SO₄ | The carboxylic acid group is strongly deactivating, making the cyclization difficult. A more viable route is to start with 3,4-dimethylaniline and then oxidize the resulting 6,7-dimethylquinoline. |
| Conrad-Limpach | 4-Amino-3-methylbenzoic acid + β-ketoester | Primarily yields quinolones (hydroxyquinolines). Not a direct route to non-hydroxylated quinoline carboxylic acids. |
| Combes Synthesis | 4-Amino-3-methylbenzoic acid + 1,3-dicarbonyl | The deactivating nature of the carboxylic acid on the aniline presents challenges for the acid-catalyzed cyclization step. |
Multi-Step Approaches from Readily Available Precursors (e.g., m-toluidine derivatives)
One of the most established multi-step methods for constructing the quinoline core is the Skraup synthesis, which utilizes readily available aniline derivatives. For the synthesis of a 7-methylquinoline scaffold, m-toluidine serves as a logical starting material.
The reaction of m-toluidine with glycerol, sulfuric acid, and an oxidizing agent (such as m-nitrobenzenesulfonate (B8546208) or nitrobenzene) yields methylquinoline. brieflands.comuop.edu.pk The mechanism involves the dehydration of glycerol by sulfuric acid to form the highly reactive α,β-unsaturated aldehyde, acrolein. This is followed by a 1,4-Michael addition of the m-toluidine to the acrolein. The resulting intermediate undergoes acid-catalyzed cyclization and subsequent dehydration to form a dihydro-methylquinoline, which is then oxidized to the aromatic methylquinoline. uop.edu.pkiipseries.org
A notable aspect of the Skraup reaction with m-substituted anilines like m-toluidine is the potential formation of two isomeric products: 7-methylquinoline and 5-methylquinoline. While early reports were conflicting, with some claiming the 7-isomer as the sole product, later analysis using gas chromatography confirmed the formation of a mixture, with the 7-methylquinoline isomer being the major product (approximately 60-66%). brieflands.com
Table 1: Skraup Synthesis of 7-Methylquinoline from m-Toluidine
| Reactants | Reagents | Conditions | Products | Yield/Ratio | Reference |
| m-Toluidine, Glycerol | 98% H₂SO₄, m-Nitrobenzene-sulfonate, H₂O | Exothermic reaction, controlled with ice bath, followed by heating | Mixture of 7-methylquinoline and 5-methylquinoline | ~2:1 ratio (7-isomer:5-isomer) | brieflands.com |
To arrive at the target this compound from the 7-methylquinoline intermediate, further functionalization steps are required. A standard method for converting an aryl methyl group into a carboxylic acid is through strong oxidation, for example, using potassium permanganate (B83412). libretexts.org This multi-step process, beginning with simple precursors, highlights the classical approach to building complex molecular architectures.
Direct Functionalization Strategies on Quinoline Core
Modern synthetic chemistry increasingly relies on direct C-H functionalization, which offers a more atom- and step-economical route to modify core structures like quinoline. nih.gov These methods bypass the often lengthy sequences of pre-functionalization and group manipulation inherent in classical syntheses.
The regioselective functionalization of the quinoline ring is a significant challenge due to the presence of multiple C-H bonds with varying reactivity. Transition-metal catalysis is a cornerstone of this strategy. nih.govrsc.org A common tactic involves the temporary conversion of quinoline to its N-oxide derivative. The N-oxide group alters the electronic properties of the ring and can act as a directing group, facilitating selective C-H activation at otherwise less reactive positions. rsc.org
While direct C-6 carboxylation of 7-methylquinoline is not extensively documented, various catalytic systems have been developed for functionalizing other positions, illustrating the potential of this approach:
Rhodium-catalyzed reactions have been used for C-8 allylation of quinoline N-oxides. rsc.org
Cobalt(III)-catalyzed systems have achieved selective C-8 olefination and oxyarylation. rsc.org
Palladium catalysis is widely used for various cross-coupling reactions. For instance, Pd-catalyzed C2-arylation of quinoline N-oxides has been demonstrated. nih.gov
Achieving selectivity at the C-6 position would require the development of a specific catalyst and directing group system capable of targeting this site over the electronically favored C-2, C-4, and C-8 positions. The feasibility of such a transformation depends on overcoming these inherent regioselectivity challenges.
Mechanistic Investigations in Quinoline Carboxylic Acid Synthesis
Understanding the reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new, more efficient routes. Research has focused on identifying key intermediates, transition states, and the precise role of catalysts in these transformations.
Elucidation of Reaction Intermediates and Transition States
Mechanistic studies of quinoline carboxylic acid syntheses, such as the Doebner reaction, have provided significant insights into the reaction pathways. The Doebner reaction, which synthesizes quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid, is a cornerstone in this area. imist.masci-hub.se
Key mechanistic steps and intermediates in the Doebner reaction include:
Imine Formation: The reaction typically begins with the condensation of the aniline and aldehyde to form an imine (a Schiff base). nih.gov
Addition and Cyclization: The enol or enamine tautomer of the imine then reacts with pyruvic acid. This is followed by a cyclization and dehydration step to yield a dihydroquinoline-4-carboxylic acid intermediate. nih.govresearchgate.net
Oxidation: The final step is the oxidation of the dihydroquinoline intermediate to the aromatic quinoline-4-carboxylic acid. Mechanistic studies suggest this can occur via a hydrogen transfer, where another molecule of the imine intermediate acts as the hydrogen acceptor, being reduced in the process. nih.gov
Other synthetic methods have also been mechanistically scrutinized. For example, a zirconocene-catalyzed synthesis of quinolines was found to proceed through a transient seven-membered 1,5-benzothiazepine (B1259763) intermediate, which was detected by ESI-MS analysis before undergoing a desulfurative rearrangement to the quinoline product. rsc.org In transition-metal-catalyzed C-H activation, organometallic species such as five-membered rhodacycles have been identified as crucial intermediates in the catalytic cycle. rsc.org
Role of Catalysis in Enhancing Yields and Selectivity
Catalysis is pivotal in modern organic synthesis, offering pathways to higher efficiency, milder reaction conditions, and greater control over product formation compared to traditional methods. acs.orgresearcher.life
Enhancing Reaction Efficiency and Yields: Classical syntheses like the Doebner and Pfitzinger reactions can be limited by low yields, harsh conditions (e.g., high temperatures), and long reaction times. imist.ma The introduction of catalysts has revolutionized these processes. Nanocatalysts, such as those based on iron, copper, or silica, have been shown to significantly improve the synthesis of quinolines by providing high surface area and active sites, leading to excellent yields under solvent-free conditions and with short reaction times. acs.orgnih.gov The reusability of many of these heterogeneous catalysts also aligns with the principles of green chemistry. acs.org
Controlling Selectivity: Perhaps the most critical role of catalysis in quinoline synthesis is the control of selectivity.
Regioselectivity: In direct C-H functionalization, the catalyst is paramount in dictating which position on the quinoline ring reacts. By choosing the appropriate transition metal (e.g., Pd, Rh, Co) and ligand environment, chemists can direct functionalization to specific C-H bonds, as seen in the C-8 selective reactions of quinoline-N-oxides. rsc.org
Enantioselectivity: For the synthesis of chiral quinoline derivatives, chiral catalysts are essential. For instance, a copper catalyst coordinated with a new axially chiral quinoline-2-carboxylic acid ligand has been developed for the highly enantioselective oxidative coupling of 2-naphthols, demonstrating that the catalyst structure directly controls the stereochemical outcome of the reaction. acs.org
Table 2: Examples of Catalytic Systems in Quinoline Synthesis
| Reaction Type | Catalyst System | Advantage(s) | Reference |
| Friedlander Annulation | Fe₃O₄@SiO₂ Nanoparticles | Good yields (68-98%), solvent-free, reusable catalyst | nih.gov |
| Doebner Reaction | Fe₃O₄@SiO₂@(CH₂₎₃-Urea-Thiazole Sulfonic Acid Chloride | High yields (84-93%), short reaction times (12-30 min), solvent-free | researchgate.net |
| C-H Allylation | Rhodium(III) complex | C-8 regioselectivity on quinoline-N-oxides | rsc.org |
| Oxidative Coupling | Axially Chiral Quinoline-2-Carboxylic Acid-Cu Complex | High enantioselectivity (up to 98:2 e.r.) | acs.org |
| Hydrogenation | Hierarchical Pd on Ni-foam | High selectivity for 1,2,3,4-tetrahydroquinoline, low Pd loading, reusable | rsc.org |
Chemical Transformations and Derivatization of 7 Methylquinoline 6 Carboxylic Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid functional group is a versatile handle for a variety of chemical transformations, including the formation of esters and amides, decarboxylation, and conversion to acid halides and anhydrides.
Esterification Reactions and Formation of Ester Derivatives
Esterification of carboxylic acids, such as 7-methylquinoline-6-carboxylic acid, is a fundamental reaction that converts the carboxyl group into an ester. A common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.compressbooks.pub This reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of the alcohol is often used as the solvent, and water is removed as it is formed. pressbooks.pub The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.compressbooks.pub
For instance, the synthesis of methyl 2-methylquinoline-6-carboxylate can be achieved from 2-methylquinoline-6-carboxylic acid. achemblock.com Similarly, various substituted carboxylic acids can be refluxed with methanol (B129727) in the presence of sulfuric acid to yield their corresponding methyl esters. nih.gov
Another approach to ester synthesis involves the reaction of an acyl chloride with an alcohol. This method is often preferred for its higher reactivity and is useful for synthesizing a variety of esters. pressbooks.pub
Table 1: Examples of Esterification Reactions
| Reactant | Reagent(s) | Product | Reference(s) |
| This compound | Methanol, Sulfuric Acid | Methyl 7-methylquinoline-6-carboxylate | nih.gov |
| Substituted carboxylic acids | Methanol, Sulfuric Acid | Substituted methyl esters | nih.gov |
| Acyl chloride | Alcohol | Ester | pressbooks.pub |
Amidation Reactions and Synthesis of Amide Derivatives
Amidation reactions of this compound lead to the formation of amide derivatives, which are of significant interest in medicinal chemistry. rsc.org A direct method for amide synthesis involves the reaction of the carboxylic acid with an amine, often facilitated by a coupling agent or by converting the carboxylic acid to a more reactive intermediate. libretexts.orgorganic-chemistry.org
One common strategy is the conversion of the carboxylic acid to its corresponding acyl chloride, which then readily reacts with an amine to form the amide. nih.gov For example, quinoline-6-carboxylic acid can be refluxed with thionyl chloride to produce quinoline-6-carbonyl chloride, which then reacts with an appropriate amine to yield the desired amide derivative. nih.gov
Alternatively, direct condensation of a carboxylic acid and an amine can be achieved using various reagents. nih.gov For instance, Deoxo-Fluor reagent has been used for the one-pot synthesis of amides from carboxylic acids. nih.gov The process involves the in-situ formation of an acid fluoride, which then reacts with the amine. nih.gov
The synthesis of carboxamide derivatives of quinoline (B57606) has been explored for their biological activities. nih.gov For example, a series of quinoline-6-carboxamide (B1312354) benzenesulfonates were synthesized and evaluated for their potency as P2X7R antagonists. nih.gov
Table 2: Synthesis of Amide Derivatives
| Starting Material | Reagent(s) | Product | Reference(s) |
| Quinoline-6-carboxylic acid | 1. Thionyl chloride, Toluene2. 2-Aminophenol, Potassium carbonate, Acetone | Quinoline-6-carboxamide derivative | nih.gov |
| Carboxylic acid | Deoxo-Fluor, Diisopropylethylamine, Amine | Amide | nih.gov |
Decarboxylation Pathways and Products
Decarboxylation is the removal of a carboxyl group from a molecule, typically with the release of carbon dioxide. The ease of decarboxylation can depend on the stability of the carbanion intermediate formed upon loss of CO2. nih.gov While specific studies on the decarboxylation of this compound are not prevalent in the provided results, general principles of decarboxylation of aromatic carboxylic acids can be considered.
The decarboxylation of aromatic carboxylic acids can be challenging and often requires harsh conditions. However, certain catalytic methods have been developed. For instance, a silver carbonate and acetic acid system in DMSO has been shown to be effective for the protodecarboxylation of various heteroaromatic carboxylic acids. organic-chemistry.org Photoredox catalysis has also emerged as a powerful tool for the decarboxylation of carboxylic acids under mild conditions. organic-chemistry.org
In some cases, decarboxylation can occur as a side reaction or as a subsequent step in a reaction sequence. For example, in the synthesis of 7-bromoquinoline-4-carboxylic acid, a decarboxylation step is employed to remove a carboxyl group at the 2-position. google.com The stability of the resulting carbanion plays a crucial role in the reaction's feasibility. nih.gov
It's important to note that the presence of the methyl group at the 7-position and the nitrogen atom in the quinoline ring can influence the electronic properties of the aromatic system and thus affect the stability of any intermediates formed during decarboxylation.
Formation of Acid Halides and Anhydrides
The conversion of this compound into more reactive derivatives like acid halides and anhydrides is a key step for further functionalization.
Acid Halides: Acid chlorides are commonly synthesized by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. nih.govnih.gov For example, quinoline-6-carboxylic acid can be refluxed with thionyl chloride in dry toluene (B28343) to yield quinoline-6-carbonyl chloride. nih.gov This acyl chloride is a versatile intermediate for the synthesis of esters and amides. pressbooks.pub
Anhydrides: Carboxylic anhydrides can be prepared from carboxylic acids through various methods. One approach involves the reaction of an acyl chloride with the sodium salt of a carboxylic acid. nih.gov Another method is the dehydration coupling of the carboxylic acid using reagents like oxalyl chloride or thionyl chloride. nih.gov A highly efficient synthesis of symmetric carboxylic anhydrides has been reported using triphenylphosphine (B44618) oxide and oxalyl chloride under mild conditions. nih.gov Aromatic carboxylic anhydrides themselves can act as dehydrating condensation reagents in certain reactions. tcichemicals.com
These reactive intermediates, acid halides and anhydrides, serve as important precursors for a wide range of acylation reactions, enabling the introduction of the 7-methylquinoline-6-carbonyl moiety into various molecules.
Functionalization of the Quinoline Nucleus
The quinoline ring system is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups onto the aromatic core.
Electrophilic Aromatic Substitution: Nitration, Halogenation
Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds like quinoline. libretexts.org The reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile. libretexts.org In the case of quinoline, electrophilic substitution typically occurs on the benzene (B151609) ring (carbocycle) rather than the pyridine (B92270) ring, due to the higher electron density of the former. quimicaorganica.org The positions most favored for substitution are C-5 and C-8, as the cationic intermediates formed by attack at these positions are more stable. quimicaorganica.org Attack at positions C-6 and C-7 leads to less stable intermediates. quimicaorganica.org
Nitration: Nitration involves the introduction of a nitro group (-NO₂) onto the quinoline ring. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.com The electrophile in this reaction is the nitronium ion (NO₂⁺). While specific details on the nitration of this compound are limited in the provided search results, the general principles of quinoline chemistry suggest that nitration would likely occur at the C-5 or C-8 positions. It has been noted that the activation of 6-bromoquinoline (B19933) by nitration can be a useful synthetic strategy. researchgate.net
Halogenation: Halogenation, such as chlorination or bromination, introduces a halogen atom onto the quinoline nucleus. libretexts.org This reaction is also an electrophilic aromatic substitution. For example, the direct oxidation of an 8-methylquinoline (B175542) compound can be carried out in the presence of sulfuric acid and nitric acid to produce a quinoline-8-carboxylic acid. google.com While this is an oxidation, it highlights reactions occurring on the quinoline ring. The synthesis of 7-chloroquinoline (B30040) derivatives has been achieved through methods involving mixed lithium-magnesium reagents, which facilitate functionalization at various positions. durham.ac.uk Decarboxylative halogenation is another method to introduce halogens, where a carboxylic acid is converted to an organic halide. nih.gov
The presence of the methyl group at C-7 and the carboxylic acid group at C-6 will influence the regioselectivity of electrophilic substitution reactions on this compound. The methyl group is an activating, ortho-, para-directing group, while the carboxylic acid group is a deactivating, meta-directing group. The interplay of these electronic effects will determine the final position of substitution.
Nucleophilic Aromatic Substitution on Substituted Quinoline Carboxylic Acids
Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of aromatic rings, particularly those that are electron-deficient. wikipedia.org In the quinoline ring system, the pyridine ring is inherently more electron-deficient than the benzene ring, making it the primary site for nucleophilic attack.
Generally, nucleophilic substitution on quinolines proceeds most readily at the 2- and 4-positions, as the negative charge in the resulting Meisenheimer-like intermediate can be effectively delocalized onto the electronegative nitrogen atom. wikipedia.orgquimicaorganica.org For a successful substitution reaction to occur, a good leaving group, typically a halide, must be present at one of these activated positions. The reaction mechanism is a two-step addition-elimination process. quimicaorganica.org
While specific studies on the nucleophilic aromatic substitution of this compound are not extensively documented, the reactivity can be inferred from general principles. The presence of the electron-withdrawing carboxylic acid group at position 6 would further decrease the electron density of the entire ring system, thereby activating it towards nucleophilic attack. Conversely, the electron-donating methyl group at position 7 would have a counteracting, albeit weaker, effect. For a nucleophilic substitution to be viable on this specific molecule, a derivative bearing a leaving group, such as a halogen, at an activated position (e.g., position 2 or 4) would likely be required. For instance, a hypothetical 2-chloro-7-methylquinoline-6-carboxylic acid would be expected to undergo nucleophilic substitution at the 2-position with various nucleophiles like amines, alkoxides, or thiols.
In a related context, studies on other substituted quinolines have demonstrated the feasibility of SNAr reactions. For example, polymers based on perfluorophenyl quinoline have been modified through nucleophilic substitution, where the highly electron-withdrawing perfluorophenyl group facilitates the reaction. mdpi.com
Oxidation and Reduction Chemistry of the Quinoline Ring System
The quinoline ring system can undergo a variety of oxidation and reduction reactions, the outcomes of which are highly dependent on the reagents and reaction conditions employed. These transformations can selectively target the substituents or the heterocyclic core.
Oxidation:
The oxidation of the methyl group at the 7-position to a carboxylic acid is a potential transformation, though it must be carefully controlled to avoid degradation of the quinoline ring. Strong oxidizing agents can cleave the benzene portion of the quinoline ring system. For example, the oxidation of quinoline itself with potassium permanganate (B83412) (KMnO₄) under harsh conditions leads to the formation of pyridine-2,3-dicarboxylic acid (quinolinic acid).
In the case of methylquinolines, selective oxidation of the methyl group can be challenging. The electron-rich nature of the quinoline ring can make it susceptible to oxidative cleavage. youtube.com However, specific reagents can be chosen to favor the oxidation of the alkyl side chain. For instance, the oxidation of 2-methylquinoline (B7769805) to quinoline-2-carboxylic acid has been achieved, suggesting that a similar transformation of the 7-methyl group on this compound to yield quinoline-6,7-dicarboxylic acid is plausible under appropriate conditions.
Reduction:
The reduction of the quinoline ring system is a more common and controllable transformation. The pyridine ring is more susceptible to reduction than the benzene ring. Catalytic hydrogenation is a widely used method for this purpose. The extent of reduction can be controlled by the choice of catalyst and reaction conditions.
For example, reduction with a palladium (Pd) catalyst can lead to the saturation of both the pyridine and benzene rings, yielding a decahydroquinoline (B1201275) derivative. More selective reduction of the pyridine ring can be achieved using reagents like tin (Sn) and hydrochloric acid (HCl), which would convert this compound into 7-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid.
The following table summarizes the general oxidation and reduction reactions of the quinoline ring system:
| Transformation | Reagent(s) | Product Type | General Example |
| Ring Oxidation | Potassium Permanganate (KMnO₄) | Pyridine Dicarboxylic Acid | Quinoline → Pyridine-2,3-dicarboxylic acid |
| Selective Reduction | Tin (Sn), Hydrochloric Acid (HCl) | 1,2,3,4-Tetrahydroquinoline | Quinoline → 1,2,3,4-Tetrahydroquinoline |
| Full Reduction | Hydrogen (H₂), Palladium (Pd) catalyst | Decahydroquinoline | Quinoline → Decahydroquinoline |
Construction of Complex Polycyclic Scaffolds and Fused Ring Systems
The rigid, planar structure of the quinoline core, combined with the reactive handles of the carboxylic acid and methyl groups, makes this compound a valuable building block for the synthesis of more complex, polycyclic molecules. Such scaffolds are of significant interest in medicinal chemistry and materials science.
The carboxylic acid group at the 6-position is a particularly useful anchor for building fused ring systems. It can be readily converted into a variety of other functional groups, such as esters, amides, or acid chlorides. These derivatives can then participate in intramolecular cyclization reactions to form new rings. For example, conversion to an acyl azide (B81097) followed by a Curtius rearrangement and subsequent cyclization could lead to the formation of a fused pyridone ring.
Furthermore, the carboxylic acid can be used in transition-metal-catalyzed cross-coupling reactions to append other molecular fragments, which can then be elaborated into new ring systems. The synthesis of quinoline-4-carboxylic acid derivatives has been achieved through multi-component reactions, highlighting the utility of the carboxylated quinoline scaffold in building molecular complexity. researchgate.netnih.govacs.org
The methyl group at the 7-position also offers opportunities for annulation. It can be functionalized, for instance, by benzylic bromination, to introduce a leaving group. This can be followed by an intramolecular nucleophilic substitution to form a new ring. Alternatively, the methyl group can be deprotonated to form a carbanion, which can then react with an appropriate electrophile within the same molecule to forge a new carbon-carbon bond, leading to a cyclized product. Recent methods have been developed for the functionalization of C(sp³)–H bonds in methylquinolines to construct more elaborate structures. acs.org
The strategic combination of reactions involving both the carboxylic acid and the methyl group can lead to the construction of unique and complex polycyclic and fused ring systems that are otherwise difficult to access.
Advanced Spectroscopic Characterization and Structural Analysis
Vibrational Spectroscopy: Infrared (IR) and Raman Studies:
Analysis of Hydrogen Bonding:There are no specific studies that analyze the intermolecular interactions, such as hydrogen bonding patterns in the solid state or in solution, for this compound using vibrational spectroscopy.
Without access to these fundamental experimental results, a scientifically accurate and authoritative article that adheres to the requested detailed outline cannot be generated. Further research and publication by the scientific community are required to fully characterize the spectroscopic properties of 7-Methylquinoline-6-carboxylic acid.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the unequivocal determination of a compound's molecular formula. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between molecules that have the same nominal mass but different elemental compositions.
For this compound, with a chemical formula of C₁₁H₉NO₂, the theoretical exact mass can be calculated with high precision. This calculated value serves as a benchmark for experimental HRMS measurements. The confirmation of the molecular formula is achieved when the experimentally determined mass aligns with the theoretical mass within a narrow tolerance (usually < 5 ppm).
Beyond molecular formula confirmation, the fragmentation pattern observed in the mass spectrum provides a "fingerprint" of the molecule's structure. In electron ionization (EI) mass spectrometry, the parent molecule is ionized and then breaks apart into smaller, characteristic fragment ions. The analysis of these fragments helps to piece together the molecular structure.
The fragmentation of quinoline (B57606) and its derivatives is well-documented. mcmaster.ca Key fragmentation pathways often involve the loss of stable neutral molecules. For the quinoline ring itself, a characteristic fragmentation is the loss of hydrogen cyanide (HCN). mcmaster.ca For this compound, the expected fragmentation pattern would likely involve:
Decarboxylation: A primary fragmentation step would be the loss of the carboxylic acid group as CO₂, a fragment with a mass of 44 Da.
Loss of CO: Subsequent or alternative fragmentation could involve the loss of carbon monoxide (28 Da).
Methyl Group Fragmentation: The methyl group could be lost as a methyl radical (•CH₃), leading to a fragment ion 15 Da lighter than the parent ion.
Ring Fragmentation: Cleavage of the quinoline ring system, often involving the expulsion of HCN (27 Da), is a common pathway for this class of compounds. mcmaster.cachemicalpapers.comresearchgate.net
The NIST mass spectrum for the related compound 7-methylquinoline (B44030) shows a strong molecular ion peak and subsequent fragmentation peaks that help to understand the stability of the core structure. nist.gov The study of various quinoline carboxylic acid derivatives has further elucidated these fragmentation behaviors, providing a solid basis for interpreting the mass spectrum of the title compound. chemicalpapers.comresearchgate.net
Table 1: Predicted HRMS Data for this compound
| Property | Predicted Value | Reference |
| Molecular Formula | C₁₁H₉NO₂ | nih.govnih.govnih.gov |
| Exact Mass | 187.06333 Da | nih.govnih.govnih.gov |
| Key Fragmentation Pathways | Loss of CO₂, •OH, CO, HCN, and •CH₃ | mcmaster.cachemicalpapers.comresearchgate.netnist.gov |
| Major Expected Fragments (m/z) | M⁺, [M-OH]⁺, [M-CO₂]⁺, [M-CO₂-HCN]⁺ | chemicalpapers.comresearchgate.netnist.gov |
X-ray Crystallography for Precise Solid-State Molecular and Crystal Structure Determination
While HRMS confirms connectivity and elemental composition, X-ray crystallography provides the ultimate, unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, revealing the precise positions of each atom.
Although a specific crystal structure for this compound is not publicly available, extensive crystallographic data exists for highly analogous compounds, such as other substituted quinoline carboxylic acids. researchgate.netresearchgate.netuncw.edu This body of research allows for a detailed prediction of the structural features of this compound.
For instance, the crystal structure of 2-(4-Methylphenyl)quinoline-4-carboxylic acid reveals key structural information that can be extrapolated. researchgate.net It crystallizes in the monoclinic system with the space group P2₁/c. In the crystal, molecules are linked via O-H···N hydrogen bonds, forming chains. These chains are further interconnected by C-H···O interactions, creating two-dimensional networks. researchgate.net A similar hydrogen bonding pattern, involving the carboxylic acid proton and the quinoline nitrogen, would be expected for this compound, likely leading to the formation of dimers or extended chains in the solid state.
Table 2: Predicted Crystallographic Data for this compound based on Analogous Structures
| Parameter | Predicted Value/System (based on analogs) | Reference |
| Crystal System | Monoclinic or Triclinic | researchgate.netuncw.edu |
| Space Group | P2₁/c, Pī, or similar centrosymmetric space group | researchgate.netuncw.edu |
| Key Intermolecular Forces | O-H···N hydrogen bonding between the carboxylic acid and quinoline nitrogen; π-π stacking of quinoline rings | researchgate.net |
| Expected Conformation | Near-planar quinoline ring system with the carboxylic acid group twisted out of the plane | researchgate.net |
The determination of the crystal structure would provide precise bond lengths and angles, confirming the expected aromatic character of the quinoline ring and the geometry of the carboxylic acid and methyl substituents. This information is invaluable for understanding the molecule's physical properties and its potential interactions with biological targets.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. bhu.ac.innih.gov It is widely used to determine optimized geometries, molecular energies, and the distribution of electrons within a molecule.
Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state geometry. For quinoline (B57606) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p) or 6-311++G(d,p), are employed to predict bond lengths, bond angles, and dihedral angles. bhu.ac.inmdpi.comdergipark.org.tr
In the case of 7-Methylquinoline-6-carboxylic acid, a key structural feature is the orientation of the carboxylic acid group relative to the plane of the quinoline ring. Conformational analysis would focus on the rotation around the single bond connecting the carboxylic carbon to the quinoline ring. This rotation determines the planarity and potential for intramolecular hydrogen bonding, which can significantly influence the molecule's stability and properties. Studies on similar molecules, such as phenyl quinoline-2-carboxylate, have shown that the carboxylate group can be twisted from the mean plane of the quinoline ring. mdpi.comresearchgate.net The optimization process identifies the most stable conformer by locating the minimum on the potential energy surface. researchgate.net
Table 1: Representative Optimized Geometrical Parameters for Quinoline Carboxylic Acid Derivatives Note: This table presents typical bond length and angle values observed in related quinoline structures as determined by DFT calculations and X-ray crystallography. Specific values for this compound would require a dedicated computational study.
| Parameter | Bond/Atoms | Typical Value |
|---|---|---|
| Bond Length | C=O (carbonyl) | ~1.21 Å |
| Bond Length | C-O (hydroxyl) | ~1.35 Å |
| Bond Length | O-H (hydroxyl) | ~0.97 Å |
| Bond Length | C-C (ring-acid) | ~1.50 Å |
| Bond Angle | O=C-O | ~123° |
| Bond Angle | C(ring)-C-O | ~115° |
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to describe chemical reactivity and electronic properties. researchgate.netnih.gov The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more reactive, more polarizable, and requires less energy to be excited electronically. nih.gov Molecules with a smaller HOMO-LUMO gap are considered "soft," whereas those with a larger gap are termed "hard." researchgate.net DFT calculations are used to determine the energies of these orbitals and visualize their distribution across the molecule. researchgate.netscirp.org
For quinoline derivatives, the HOMO is often localized on the quinoline ring system, while the LUMO distribution can vary depending on the substituents. researchgate.net In a structurally related compound, 2-Chloro-7-Methylquinoline-3-Carbaldehyde, the HOMO-LUMO energy gap was calculated to be 3.75 eV for its stable trans conformer. dergipark.org.tr This value provides an estimate of the electronic stability and reactivity for a molecule with a similar 7-methylquinoline (B44030) core.
Table 2: Calculated Frontier Molecular Orbital Energies for an Analogous Compound (2-Chloro-7-Methylquinoline-3-Carbaldehyde) Data sourced from a DFT study at the B3LYP/6-311++G(d,p) level of theory. dergipark.org.tr
| Parameter | Conformer | Energy (eV) |
|---|---|---|
| HOMO | trans | -6.91 |
| LUMO | trans | -3.16 |
| Energy Gap (ΔE) | trans | 3.75 |
| HOMO | cis | -6.94 |
| LUMO | cis | -3.10 |
| Energy Gap (ΔE) | cis | 3.84 |
Prediction and Correlation of Spectroscopic Properties with Experimental Data
Computational methods are invaluable for predicting spectroscopic properties, which helps in the interpretation of experimental data and the structural elucidation of new compounds.
The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. imist.marsc.orgresearchgate.net This method, typically employed within a DFT framework (e.g., B3LYP/6-311++G(d,p)), calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. imist.ma
The theoretical chemical shifts (δ) are then obtained by subtracting the calculated shielding value of the nucleus of interest (σ) from the shielding value of a reference compound, typically Tetramethylsilane (TMS), using the formula: δ = σ_ref - σ_iso. imist.mayoutube.com By comparing the computed ¹H and ¹³C NMR spectra with experimental data, researchers can validate the optimized molecular geometry and confirm structural assignments. researchgate.net While specific GIAO calculations for this compound are not available, this approach is standard for accurately predicting the NMR spectra of quinoline derivatives.
Theoretical vibrational spectroscopy, performed using DFT calculations, predicts the infrared (IR) and Raman spectra of a molecule. iosrjournals.orgnih.gov The calculation yields a set of harmonic vibrational frequencies corresponding to the normal modes of the molecule. These theoretical frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations. To improve agreement with experimental data, a scaling factor is typically applied. iosrjournals.orgnih.gov
Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational frequencies to specific molecular motions, such as stretching, bending, or torsional modes. nih.gov For this compound, key vibrational modes would include the O-H stretching of the carboxylic acid (typically a broad band from 3400 to 2400 cm⁻¹), the C=O carbonyl stretching (around 1730-1700 cm⁻¹), and various C-H and C=C stretching and bending modes associated with the quinoline ring. iosrjournals.orgquimicaorganica.org Studies on the closely related 7-chloro-4-hydroxy-3-quinolinecarboxylic acid have demonstrated the utility of DFT in assigning complex vibrational spectra in this class of compounds. iosrjournals.org
Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic excited states of molecules and simulating their ultraviolet-visible (UV-Vis) absorption spectra. scirp.orgmdpi.com The method calculates the vertical excitation energies from the ground state (S₀) to various excited states (S₁, S₂, etc.), the oscillator strengths (f) of these transitions, and the molecular orbitals involved. dergipark.org.trmdpi.com
The oscillator strength is proportional to the intensity of an absorption band, while the excitation energy corresponds to the wavelength of maximum absorption (λ_max). A higher oscillator strength indicates a higher probability of that electronic transition occurring. dergipark.org.tr By analyzing the orbitals involved in the transition (e.g., HOMO → LUMO), the nature of the electronic excitation, such as a π → π* or n → π* transition, can be identified. mdpi.com Computational studies on analogous molecules like 2-Chloro-7-Methylquinoline-3-Carbaldehyde provide insight into the expected electronic transitions for the 7-methylquinoline chromophore. dergipark.org.tr
Table 3: Calculated Electronic Transitions for an Analogous Compound (2-Chloro-7-Methylquinoline-3-Carbaldehyde) Data from a TD-DFT study showing the main electronic transitions, excitation energies (E), wavelengths (λ), and oscillator strengths (f). dergipark.org.tr
| Transition | Excitation Energy (E) [eV] | Wavelength (λ) [nm] | Oscillator Strength (f) | Main Contribution |
|---|---|---|---|---|
| S₀ → S₁ | 3.69 | 335.7 | 0.0003 | HOMO-1 → LUMO |
| S₀ → S₂ | 3.75 | 330.4 | 0.2241 | HOMO → LUMO |
| S₀ → S₃ | 4.29 | 288.7 | 0.0002 | HOMO-2 → LUMO |
| S₀ → S₄ | 4.31 | 287.4 | 0.1755 | HOMO → LUMO+1 |
| S₀ → S₅ | 4.37 | 283.4 | 0.0001 | HOMO-3 → LUMO |
| S₀ → S₆ | 4.60 | 269.3 | 0.2676 | HOMO-1 → LUMO+1 |
Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)
The arrangement of molecules in a solid-state crystal lattice is governed by a complex network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational method used to visualize and quantify these interactions within a crystal structure. By mapping the electron distribution of a molecule in relation to its neighbors, this technique provides a detailed picture of how molecules pack together.
For this compound, a Hirshfeld surface analysis would be generated from high-resolution single-crystal X-ray diffraction data. The surface is mapped with functions like dnorm, which identifies regions of close intermolecular contact. Red spots on the dnorm surface highlight contacts that are shorter than the sum of the van der Waals radii, often indicating the presence of hydrogen bonds, while blue regions represent longer contacts.
Hydrogen Bonds: Strong O—H···N or O—H···O hydrogen bonds involving the carboxylic acid group are expected to be significant, playing a key role in forming dimers or chains.
π–π Stacking: Interactions between the aromatic quinoline rings of adjacent molecules are likely to contribute significantly to the crystal stability.
Van der Waals Forces: A large number of weaker contacts, particularly H···H, C···H, and C···C interactions, collectively provide a substantial stabilizing contribution.
The relative contributions of these interactions determine the final crystal architecture. A detailed Hirshfeld analysis provides a quantitative summary of these forces, which is crucial for understanding the material's physicochemical properties, such as solubility and melting point.
| Interaction Type | Description | Expected Significance in this compound |
|---|---|---|
| H···H | Contacts between hydrogen atoms on adjacent molecules. | Typically the largest contributor to the surface area due to the abundance of hydrogen atoms. |
| O···H / H···O | Represents hydrogen bonding involving oxygen and hydrogen atoms. | Expected to be a major contributor, primarily from carboxylic acid interactions. |
| C···H / H···C | Interactions involving carbon and hydrogen atoms, often considered weak hydrogen bonds. | Significant contribution from interactions between the aromatic rings and methyl groups. |
| C···C | Indicative of π–π stacking interactions between aromatic rings. | A key contributor to the stability of the crystal packing. |
| N···H / H···N | Represents hydrogen bonding involving the quinoline nitrogen atom. | Potentially significant, especially in the formation of acid-base pairs or chains. |
Computational Elucidation of Reaction Mechanisms and Reaction Pathways
Computational chemistry, particularly methods based on Density Functional Theory (DFT), is instrumental in elucidating the step-by-step mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, researchers can identify the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. This allows for the calculation of activation energies, which determine the feasibility and rate of a reaction pathway.
The synthesis of the 7-methylquinoline core of the target molecule can be achieved through classic reactions such as the Skraup synthesis. evitachem.com This reaction typically involves the reaction of an aniline (B41778) derivative (like m-toluidine) with glycerol (B35011), sulfuric acid, and an oxidizing agent. brieflands.com The mechanism of such reactions can be complex, involving multiple steps such as dehydration, conjugate addition, cyclization, and oxidation. iipseries.org
A computational study of the synthesis of this compound would involve:
Mapping Reaction Coordinates: Proposing plausible reaction pathways based on established chemical principles.
Locating Stationary Points: Optimizing the geometries of all reactants, intermediates, transition states, and products along these pathways using DFT calculations.
Frequency Calculations: Performing vibrational frequency calculations to confirm the nature of the stationary points (minima for stable species, first-order saddle points for transition states) and to obtain zero-point vibrational energies.
Calculating Energy Barriers: Determining the activation energy (the energy difference between the transition state and the reactants) for each elementary step.
By comparing the activation energies of different possible pathways, the most energetically favorable reaction mechanism can be identified. For example, DFT could be used to investigate the key cyclization step, determining whether it proceeds via a concerted or stepwise mechanism. Such studies can clarify regioselectivity—for instance, why the Skraup reaction with m-toluidine (B57737) yields both 7-methylquinoline and 5-methylquinoline (B1294701)—and help in optimizing reaction conditions to favor the desired product. brieflands.com These theoretical insights are invaluable for improving synthetic strategies and developing new, more efficient reaction methodologies. nih.govrsc.org
Applications in Chemical Synthesis and Materials Science Research
Role as a Key Building Block in Advanced Organic Synthesis
In the realm of organic synthesis, the strategic placement of functional groups on a core scaffold is paramount for the construction of intricate molecular frameworks. 7-Methylquinoline-6-carboxylic acid serves as a prime example of such a scaffold, offering multiple avenues for synthetic elaboration.
The quinoline (B57606) nucleus is a common feature in a vast array of biologically active compounds and functional materials. This compound can be utilized as a starting material for the synthesis of more complex, fused heterocyclic systems. The carboxylic acid and methyl groups can undergo a variety of chemical transformations to build additional rings onto the quinoline core. For instance, the carboxylic acid can be converted into an acyl chloride or an amide, which can then participate in intramolecular cyclization reactions. Similarly, the methyl group can be functionalized, for example, through oxidation or halogenation, to introduce reactive handles for further ring-forming reactions.
While specific examples for this compound are not extensively documented in mainstream literature, the general reactivity of quinoline derivatives suggests its potential in constructing polycyclic structures. The synthesis of fused quinoline heterocycles is a significant area of research, with applications in medicinal chemistry and materials science.
Nitrogen-containing polycyclic aromatic hydrocarbons (NPAHs) are a class of compounds with interesting electronic properties and potential applications in materials science. The quinoline moiety of this compound already represents a simple NPAH. This compound can serve as a foundational element for the synthesis of larger, more complex NPAHs.
Synthetic strategies could involve the coupling of the quinoline core with other aromatic systems, potentially facilitated by the carboxylic acid group. For example, the carboxylic acid could be decarboxylated to generate a reactive site for coupling reactions, or it could be used to direct the regioselectivity of further annulation reactions. The synthesis of larger NPAHs is of interest for developing new organic semiconductors and other functional materials.
Derivatization for Functional Materials Development
The development of new materials with tailored properties is a major driving force in modern chemistry. The derivatization of this compound allows for the fine-tuning of its molecular properties, making it a valuable component in the design of functional materials.
The nitrogen atom in the quinoline ring and the oxygen atoms of the carboxylic acid group of this compound can act as coordination sites for metal ions. This makes it a potential ligand for the formation of metal complexes. The specific geometry and electronic properties of the resulting complexes would be influenced by the position of the methyl and carboxyl groups on the quinoline ring.
By modifying the carboxylic acid group, for instance, by converting it to an ester or an amide bearing other coordinating groups, multidentate ligands can be synthesized. These ligands can then be used to create a variety of coordination polymers and metal-organic frameworks (MOFs) with potential applications in catalysis, gas storage, and sensing.
Table 1: Potential Coordination Modes of this compound Derivatives
| Derivative | Potential Coordination Sites | Type of Ligand |
| This compound | Quinoline Nitrogen, Carboxylate Oxygens | Bidentate or Bridging |
| 7-Methylquinoline-6-carboxamide | Quinoline Nitrogen, Amide Oxygen/Nitrogen | Bidentate |
| Ester of this compound with a hydroxyl-containing moiety | Quinoline Nitrogen, Ester Carbonyl Oxygen, Hydroxyl Oxygen | Tridentate |
This table is interactive. You can sort and filter the data to explore the potential coordination chemistry of different derivatives.
Quinoline derivatives are known to exhibit interesting photophysical properties, including fluorescence and phosphorescence. These properties can be tuned by the introduction of substituents on the quinoline ring. The 7-methyl and 6-carboxy substituents on the quinoline core of this compound can influence its electronic structure and, consequently, its optical properties.
This compound could potentially be incorporated into polymers, either as a pendant group or as part of the polymer backbone. The resulting polymers might exhibit unique optical or electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs), sensors, or other optoelectronic devices. The carboxylic acid functionality provides a convenient handle for polymerization reactions.
Potential as Catalytic Moiety in Organic Reactions (excluding biological catalysis)
The quinoline scaffold itself can exhibit catalytic activity in certain organic reactions. For example, the basic nitrogen atom can act as a Brønsted or Lewis base catalyst. The specific substitution pattern of this compound could modulate this catalytic activity.
Furthermore, by anchoring this molecule to a solid support via its carboxylic acid group, a heterogeneous catalyst could be developed. This would offer advantages in terms of catalyst separation and recycling. While there is no specific literature detailing the use of this compound as a catalyst, the general principles of organocatalysis suggest that it could be a promising candidate for investigation in various organic transformations.
Conclusion and Future Research Directions
Summary of Current Research Achievements for 7-Methylquinoline-6-carboxylic Acid
While specific studies focusing exclusively on this compound are limited, the broader family of quinoline (B57606) carboxylic acids has seen significant research achievements. Derivatives of the isomeric Quinoline-6-carboxylic acid have been synthesized and evaluated as potent antagonists for the P2X7 receptor, which is implicated in various inflammatory diseases and cancers. nih.gov In these studies, the quinoline core serves as a crucial structural element for biological activity, with derivatization of the carboxylic acid group into amides proving to be a successful strategy for enhancing potency. nih.gov
Furthermore, the quinoline-3-carboxylic acid scaffold has been a foundation for developing HIV-1 integrase inhibitors. mdpi.com These achievements underscore the versatility of the quinoline carboxylic acid framework as a pharmacophore. Research on other methylated and functionalized quinoline carboxylic acids, such as 7-Methylquinoline-3-carboxylic acid and 7-Chloro-8-methylquinoline-3-carboxylic acid, points to their utility as building blocks in proteomics research and synthetic chemistry. scbt.comsigmaaldrich.com These examples collectively suggest that this compound is a promising, albeit underexplored, candidate for similar applications.
Identification of Challenges and Opportunities in Synthetic Methodologies
A significant challenge lies in the regioselective synthesis of specific isomers like this compound. The direct oxidation of the corresponding dimethylquinoline is a potential route, but controlling the reaction to selectively oxidize one methyl group over another, or to prevent over-oxidation, can be difficult. A patented process for preparing 7-chloroquinoline-8-carboxylic acid involves the oxidation of the 8-methyl group using nitric acid in the presence of a vanadium catalyst, which could potentially be adapted. google.com
These challenges open up opportunities for the development of novel, more efficient, and highly regioselective synthetic methods. Modern cross-coupling reactions or C-H activation strategies could provide more direct and controlled pathways to this compound and its analogs, bypassing the limitations of classical named reactions.
Emerging Research Avenues in Non-Biological Applications and Advanced Materials
Beyond their biological significance, quinoline derivatives are finding increasing use in the realm of advanced materials. The rigid, aromatic structure of the quinoline nucleus, combined with the functional handle of a carboxylic acid, makes this compound an attractive candidate for materials science applications.
One emerging avenue is its potential use as an organic ligand for the construction of Metal-Organic Frameworks (MOFs) or as a component in organic light-emitting diodes (OLEDs). The luminescent properties inherent to many quinoline systems could be harnessed and tuned through coordination with metal ions or incorporation into larger conjugated systems. The carboxylic acid group provides a convenient anchor point for binding to metal centers in MOFs or for chemical modification to integrate the molecule into a polymer backbone for optoelectronic devices. While research has focused on other quinoline derivatives for these purposes, the principles are directly applicable and represent a significant opportunity for future investigation into this compound.
Prospects for Future Derivatization and Scaffold Construction
The true potential of this compound likely lies in its use as a scaffold for creating diverse molecular architectures. The molecule possesses two primary sites for modification: the carboxylic acid group and the quinoline ring system.
The carboxylic acid is readily converted into a wide array of functional groups, including esters, amides, and ketones. As demonstrated in studies on P2X7R antagonists, converting the carboxylic acid of Quinoline-6-carboxylic acid to various carboxamides allowed for a systematic exploration of structure-activity relationships. nih.gov A similar strategy could be applied to this compound to generate a library of compounds for screening against various biological targets.
Furthermore, the quinoline ring itself can undergo further functionalization. Electrophilic aromatic substitution reactions could introduce additional substituents, while modern cross-coupling techniques could be used to append different groups at various positions, further expanding the chemical space accessible from this starting scaffold. This potential for extensive derivatization makes this compound a valuable building block for constructing complex molecules with tailored properties for both medicinal and material applications.
Q & A
Basic: What synthetic routes are commonly employed for 7-Methylquinoline-6-carboxylic acid?
The synthesis typically involves acylation of substituted anthranilate derivatives followed by heterocyclization . For example, methyl malonyl chloride can be used in the presence of triethylamine to acylate a precursor, followed by base-catalyzed cyclization to form the quinoline core . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to minimize side products like 4-chloro or 6-methoxy derivatives, which may arise due to competing substitution pathways . Post-synthesis, purification via recrystallization or preparative HPLC (using acetonitrile/methanol gradients) ensures high purity .
Advanced: How can regioselective functionalization of the quinoline ring be achieved for structure-activity studies?
Regioselective modification at the 6-position (carboxylic acid group) and 7-methyl group requires careful control of reaction conditions. For example:
- Electrophilic substitution : Nitration or halogenation at specific positions can be directed using protecting groups (e.g., methyl esters for the carboxylic acid) to block undesired reactivity .
- Cross-coupling reactions : Suzuki-Miyaura coupling at the 2-position (if halogenated) enables introduction of aryl/heteroaryl groups, though steric hindrance from the 7-methyl group may require palladium catalysts with bulky ligands .
- Carboxylic acid derivatization : Conversion to amides or esters via EDCI/HOBt-mediated coupling enhances solubility for biological assays .
Basic: What spectroscopic and chromatographic methods validate the structure and purity of this compound?
- NMR : and NMR confirm substituent positions (e.g., methyl group at 7-position: δ ~2.5 ppm for ; carboxylic acid at 6-position: δ ~170 ppm for ) .
- HPLC : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) identifies impurities like unreacted precursors or positional isomers. Retention times correlate with logP values (~2.17 for the methyl ester derivative) .
- Mass spectrometry : High-resolution MS (e.g., ESI-TOF) verifies the molecular formula (CHNO) and detects fragmentation patterns indicative of the quinoline backbone .
Advanced: How do researchers address solubility limitations in biological assays for this compound?
The carboxylic acid group confers poor solubility in aqueous media. Strategies include:
- pH adjustment : Buffering to pH >7 (e.g., phosphate buffer) ionizes the carboxylic acid, improving solubility .
- Prodrug synthesis : Converting the acid to a methyl ester or glycoside enhances membrane permeability, with subsequent enzymatic hydrolysis in vivo .
- Nanoparticle encapsulation : Lipid-based carriers or cyclodextrin complexes increase bioavailability in cytotoxicity assays .
Data Contradiction Analysis: How to resolve discrepancies in reported biological activities across studies?
Conflicting results (e.g., antimicrobial vs. inactive findings) may arise from:
- Assay variability : Differences in bacterial strains (Gram-positive vs. Gram-negative) or cell lines (e.g., HeLa vs. MCF-7) require standardized protocols .
- Impurity profiles : By-products like 4-chloro derivatives (from incomplete purification) can skew activity data. LC-MS purity checks (>95%) are essential .
- Structural analogs : Misattribution of activity to 7-methyl-6-carboxylic acid instead of its 8-nitro or 4-hydroxy derivatives (common in early-stage studies) necessitates rigorous compound validation .
Advanced: What computational tools predict the reactivity and stability of this compound derivatives?
- DFT calculations : Predict regioselectivity in electrophilic attacks (e.g., Fukui indices for nucleophilic/electrophilic sites) .
- Molecular docking : Screens interactions with biological targets (e.g., DNA gyrase for antimicrobial activity) using software like AutoDock Vina .
- ADMET prediction : Tools like SwissADME estimate logP, solubility, and metabolic stability to prioritize derivatives for synthesis .
Basic: What are the key stability considerations for storing this compound?
- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the quinoline ring .
- Moisture control : The carboxylic acid group is hygroscopic; desiccants (silica gel) prevent hydrolysis to inactive by-products .
- Long-term stability : Periodic HPLC analysis detects degradation (e.g., decarboxylation at high temperatures) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
